Reduced CYP2D6 Drug-Drug Interaction Risk: Desvenlafaxine vs. Venlafaxine
Unlike venlafaxine, (1S,3R)-3-(dimethylamino)cyclohexanol is not a substrate for CYP2D6, eliminating the risk of altered exposure due to genetic polymorphisms or co-administered CYP2D6 inhibitors [1]. Venlafaxine requires CYP2D6-mediated O-demethylation to form this active metabolite, a step subject to significant inter-individual variability [2].
| Evidence Dimension | CYP2D6 Substrate Status |
|---|---|
| Target Compound Data | Not a substrate |
| Comparator Or Baseline | Venlafaxine: Primary substrate |
| Quantified Difference | Metabolic pathway bypassed |
| Conditions | In vitro human liver microsome assays; clinical pharmacokinetic studies |
Why This Matters
This differentiation is critical for research involving polypharmacy models or patient populations with variable CYP2D6 genotypes, ensuring consistent and predictable compound exposure.
- [1] Sansone RA, Sansone LA. Serotonin Norepinephrine Reuptake Inhibitors: A Pharmacological Comparison. Innov Clin Neurosci. 2014;11(3-4):37-42. View Source
- [2] Sopko MA Jr, Ehret MJ, Grgas M. Desvenlafaxine: another 'me too' drug? Ann Pharmacother. 2008 Oct;42(10):1439-46. View Source
